Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)-
Overview
Description
Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of three chlorine atoms attached to a central carbon, which is also bonded to a 1-methylpyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- typically involves the reaction of 1-methylpyrazole with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
- Dissolve 1-methylpyrazole in an appropriate solvent such as dichloromethane.
- Add trichloroacetyl chloride dropwise to the solution while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Grignard reagents (e.g., phenylmagnesium bromide) are commonly used under controlled temperatures.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.
Major Products:
Reduction: 2,2-Dichloro-1-(1-methylpyrazol-4-yl)ethanone.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- involves its reactivity towards nucleophiles and reducing agents. The compound’s electron-deficient carbon center makes it susceptible to nucleophilic attack, leading to various substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
- 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone .
- 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone .
Uniqueness: Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- is unique due to its specific substitution pattern and the presence of the 1-methylpyrazol-4-yl group. This structural feature imparts distinct reactivity and properties compared to other trichloroethanones, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2,2,2-trichloro-1-(1-methylpyrazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2O/c1-11-3-4(2-10-11)5(12)6(7,8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYGDRQSWHZFKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206813 | |
Record name | Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-49-0 | |
Record name | Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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